
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-nitroquinazoline, which is then reacted with an amine to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and methanol are frequently used in these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(2-((6-aminoquinazolin-4-yl)amino)ethyl)benzamide .
Aplicaciones Científicas De Investigación
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of 4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The nitroquinazoline moiety is known to interact with cellular proteins, leading to the modulation of signaling pathways and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Gefitinib: Another quinazoline derivative with anticancer properties.
Erlotinib: A quinazoline-based drug used for the treatment of non-small cell lung cancer.
Uniqueness
4-(2-((6-Nitroquinazolin-4-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
647376-19-0 |
|---|---|
Fórmula molecular |
C17H15N5O3 |
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(23)12-3-1-11(2-4-12)7-8-19-17-14-9-13(22(24)25)5-6-15(14)20-10-21-17/h1-6,9-10H,7-8H2,(H2,18,23)(H,19,20,21) |
Clave InChI |
DIWGMVHWQWUPSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
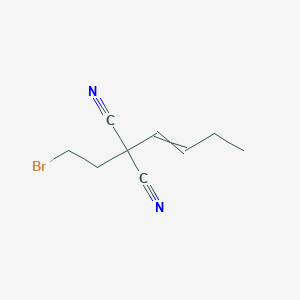
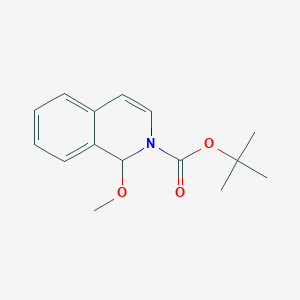
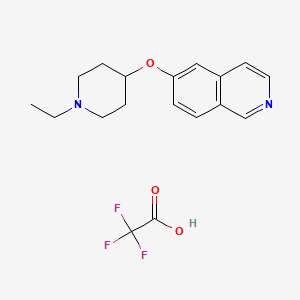
![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
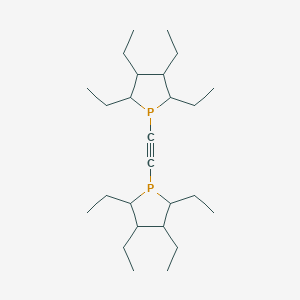

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
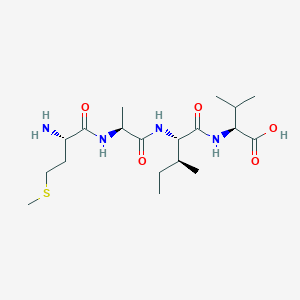
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
